molecular formula C19H13F2N3O3S B2686402 2-(3-fluorobenzyl)-4-(4-fluorophenyl)-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide CAS No. 1251548-06-7

2-(3-fluorobenzyl)-4-(4-fluorophenyl)-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide

Cat. No.: B2686402
CAS No.: 1251548-06-7
M. Wt: 401.39
InChI Key: IYDOHCPNQLCPSQ-UHFFFAOYSA-N
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Description

The compound 2-(3-fluorobenzyl)-4-(4-fluorophenyl)-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide is a heterocyclic molecule featuring a pyrido[2,3-e][1,2,4]thiadiazine core modified with two fluorine-containing substituents: a 3-fluorobenzyl group at position 2 and a 4-fluorophenyl group at position 2.

Properties

IUPAC Name

4-(4-fluorophenyl)-2-[(3-fluorophenyl)methyl]-1,1-dioxopyrido[2,3-e][1,2,4]thiadiazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13F2N3O3S/c20-14-6-8-16(9-7-14)24-18-17(5-2-10-22-18)28(26,27)23(19(24)25)12-13-3-1-4-15(21)11-13/h1-11H,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYDOHCPNQLCPSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)CN2C(=O)N(C3=C(S2(=O)=O)C=CC=N3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13F2N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(3-fluorobenzyl)-4-(4-fluorophenyl)-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide , identified by its CAS number 1251548-06-7 , exhibits significant potential in medicinal chemistry due to its unique structural characteristics and biological properties. This article presents a comprehensive overview of its biological activity, synthesis methods, and relevant case studies.

Structural Characteristics

The molecular formula of this compound is C19H13F2N3O3SC_{19}H_{13}F_{2}N_{3}O_{3}S with a molecular weight of 401.4 g/mol . The presence of fluorine substituents enhances lipophilicity and may contribute to its biological activity. The compound features a pyrido-thiadiazine core that is known for diverse biological activities.

Biological Activity Overview

Research indicates that compounds similar to This compound possess significant biological activities, particularly in the context of cancer treatment. The following subsections detail specific areas of biological activity:

Anticancer Properties

Studies have shown that derivatives of thiadiazine compounds exhibit anticancer properties through various mechanisms:

  • Inhibition of Tumor Growth : Thiadiazine derivatives have been reported to inhibit tumor growth in various cancer cell lines. For instance, compounds with similar structures have demonstrated antiproliferative effects against breast, colon, and lung cancer cell lines .
  • Mechanisms of Action : The anticancer activity is often attributed to the modulation of signaling pathways involved in cell proliferation and survival. For example, some studies suggest that these compounds can disrupt angiogenesis and induce apoptosis in cancer cells .

Enzyme Inhibition

The compound may also act as an inhibitor of specific enzymes involved in cancer progression:

  • Cathepsin Inhibition : Certain thiadiazine analogues have shown selective inhibition against cathepsins, which are proteolytic enzymes implicated in tumor metastasis .

Synthesis Methods

The synthesis of This compound typically involves multi-step organic reactions. Key synthetic routes include:

  • Formation of the Pyrido-Thiadiazine Core : This involves cyclization reactions that construct the core structure from appropriate precursors.
  • Substitution Reactions : The introduction of fluorobenzyl and fluorophenyl groups can be achieved through electrophilic aromatic substitution or nucleophilic aromatic substitution methods.

Case Studies and Research Findings

Several studies highlight the biological activity of related compounds:

  • A study evaluated the antiproliferative effects of various pyrido-thiadiazine derivatives against different cancer cell lines. The findings indicated that modifications at the aromatic rings significantly influenced their biological potency .
  • Another research focused on the structure-activity relationship (SAR) of thiadiazine derivatives. It was found that the presence of electron-withdrawing groups like fluorine enhances the cytotoxicity against targeted cancer cells .

Comparison with Similar Compounds

Structural Variations in Pyrido[2,3-e][1,2,4]thiadiazine Derivatives

The following table summarizes key structural differences between the target compound and analogs from the evidence:

Compound Name Substituent at Position 2 Substituent at Position 4 Ring System Key Modifications
Target Compound 3-fluorobenzyl 4-fluorophenyl Pyrido[2,3-e] 1,1-dioxide; dual fluorine substitution
2-(4-Fluorobenzyl)-4-[4-(methylsulfanyl)phenyl]-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide 4-fluorobenzyl 4-(methylsulfanyl)phenyl Pyrido[2,3-e] Methylsulfanyl group at position 4
4-(4-Fluoro-3-methylphenyl)-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide None (unsubstituted) 4-fluoro-3-methylphenyl Pyrido[2,3-e] Methyl addition to fluorophenyl
2-(3,5-difluorobenzyl)-4-(3-fluorophenyl)-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide 3,5-difluorobenzyl 3-fluorophenyl Pyrido[2,3-e] Tri-fluorinated benzyl group
USP Torsemide Related Compound E (4-m-Tolyl-2H-pyrido[4,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide) None (unsubstituted) 3-methylphenyl (m-tolyl) Pyrido[4,3-e] Altered ring fusion position
Key Observations:

Substituent Position and Electronic Effects: The target compound’s 3-fluorobenzyl group (position 2) contrasts with the 4-fluorobenzyl in , which may alter steric interactions and dipole moments.

The absence of a substituent at position 2 in and simplifies the structure but may reduce target affinity.

Ring System Modifications :

  • The pyrido[4,3-e] isomer in differs in ring fusion position, which could disrupt π-π stacking or hydrogen bonding compared to the pyrido[2,3-e] system in the target compound.

Implications for Pharmacological and Physicochemical Properties

While explicit pharmacological data (e.g., IC50, solubility) are unavailable in the evidence, structural trends suggest the following hypotheses:

  • Bioactivity : Fluorine substitution at aromatic positions (as in the target compound and ) may enhance interactions with enzymes or receptors via halogen bonding or dipole interactions .
  • Metabolic Stability : The methylsulfanyl group in could slow oxidative metabolism compared to the target’s fluorophenyl group, which is prone to cytochrome P450-mediated dehalogenation.
  • Solubility: The 1,1-dioxide moiety in all compounds improves water solubility relative to non-oxidized thiadiazines, but bulkier substituents (e.g., 3,5-difluorobenzyl in ) may counteract this effect.

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